molecular formula C18H17BrClNO3 B12731658 4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid CAS No. 104775-24-8

4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid

Cat. No.: B12731658
CAS No.: 104775-24-8
M. Wt: 410.7 g/mol
InChI Key: ZIQSVKSTKQSSPC-UHFFFAOYSA-N
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Description

4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid is a complex organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-bromobenzaldehyde and 5-chloro-2-hydroxybenzaldehyde, followed by the addition of an amino acid derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenylboronic acid
  • 5-Chloro-2-hydroxybenzaldehyde
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

104775-24-8

Molecular Formula

C18H17BrClNO3

Molecular Weight

410.7 g/mol

IUPAC Name

4-[[(2-bromophenyl)-(5-chloro-2-hydroxyphenyl)methylidene]amino]pentanoic acid

InChI

InChI=1S/C18H17BrClNO3/c1-11(6-9-17(23)24)21-18(13-4-2-3-5-15(13)19)14-10-12(20)7-8-16(14)22/h2-5,7-8,10-11,22H,6,9H2,1H3,(H,23,24)

InChI Key

ZIQSVKSTKQSSPC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)N=C(C1=CC=CC=C1Br)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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